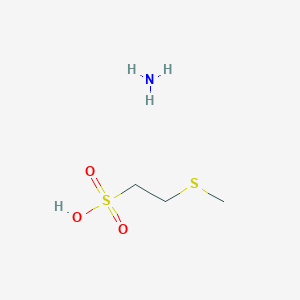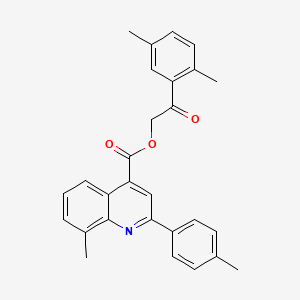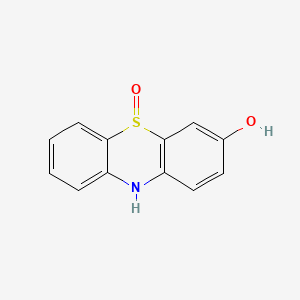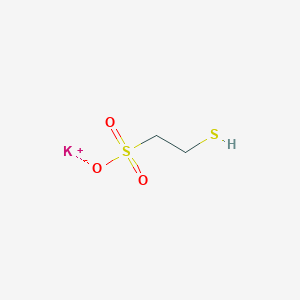
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled form of glutamic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon backbone. The reaction conditions often involve high-pressure reactors and specific catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires specialized facilities that can handle the production of isotopically enriched materials. The process involves the use of labeled precursors and careful control of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
科学研究应用
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme functions.
Medicine: Used in metabolic studies and diagnostic imaging.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic label. This allows researchers to study the detailed mechanisms of biochemical reactions and pathways. The molecular targets include enzymes and other proteins involved in metabolism.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-5-(carbamoylamino)pentanoic acid (Citrulline)
- (2S)-2-amino-4-(methylthio)butanoic acid (Methionine)
- (2S)-2-amino-3-(phenylthio)propanoic acid (Phenylalanine)
Uniqueness
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This makes it particularly valuable in research applications where tracking and understanding complex biochemical processes are essential.
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
152.09 g/mol |
IUPAC 名称 |
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI 键 |
WHUUTDBJXJRKMK-WIAREEORSA-N |
手性 SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)



![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)



![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)

